3-((2,6-Dichlorobenzyl)oxy)-6H-benzo(c)chromen-6-one is a chemical compound that belongs to the class of benzochromenes, which are characterized by their fused aromatic rings. This compound is notable for its potential therapeutic applications, particularly in the field of medicinal chemistry. The presence of the dichlorobenzyl group enhances its biological activity, making it a subject of interest for drug development.
3-((2,6-Dichlorobenzyl)oxy)-6H-benzo(c)chromen-6-one can be classified as:
The synthesis of 3-((2,6-Dichlorobenzyl)oxy)-6H-benzo(c)chromen-6-one typically involves multi-step organic reactions. Common methods include:
The reactions often require controlled conditions such as temperature and solvent choice to ensure optimal yields. The use of polar aprotic solvents can facilitate nucleophilic substitution reactions typical in ether formation.
The molecular structure of 3-((2,6-Dichlorobenzyl)oxy)-6H-benzo(c)chromen-6-one features:
CC(C=C1)=CC2=C1C3=CC=CC=C3C(O2)=O
WXUQMTRHPNOXBV-UHFFFAOYSA-N
These structural elements contribute to its chemical reactivity and biological properties.
3-((2,6-Dichlorobenzyl)oxy)-6H-benzo(c)chromen-6-one can undergo various chemical reactions including:
The stability of the compound under different pH levels and temperatures should be assessed to predict its behavior in biological systems or during storage.
The mechanism of action for 3-((2,6-Dichlorobenzyl)oxy)-6H-benzo(c)chromen-6-one is not fully elucidated but is believed to involve:
Research indicates that compounds with similar structures exhibit anti-inflammatory and anticancer activities through mechanisms such as apoptosis induction and inhibition of cell proliferation.
Relevant data from studies indicate that these properties significantly affect its usability in pharmaceutical formulations.
3-((2,6-Dichlorobenzyl)oxy)-6H-benzo(c)chromen-6-one has potential applications in:
The ongoing research into this compound may lead to significant advancements in therapeutic strategies for various diseases, particularly cancer and inflammatory disorders.
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1